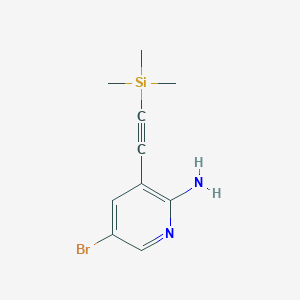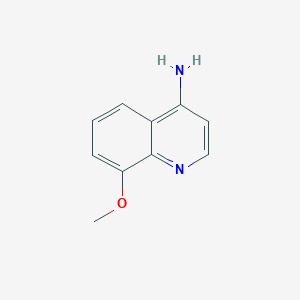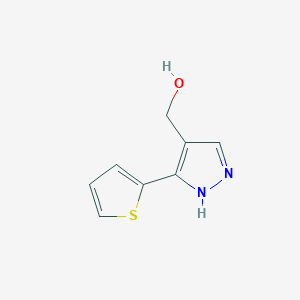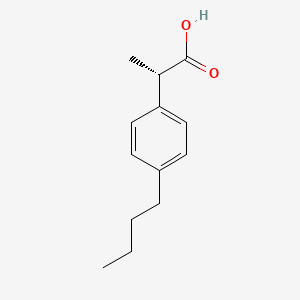
(S)-2-(4-Butylphenyl)-propionic acid
Overview
Description
(S)-2-(4-Butylphenyl)-propionic acid is a chiral non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It is a derivative of propionic acid and is known for its effectiveness in treating pain, inflammation, and fever. The compound is often used in the treatment of conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Butylphenyl)-propionic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-butylbenzene.
Grignard Reaction: The 4-butylbenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 4-butylphenyl magnesium bromide.
Carboxylation: The Grignard reagent is then carboxylated with carbon dioxide to form 2-(4-butylphenyl)-propionic acid.
Resolution: The racemic mixture of 2-(4-butylphenyl)-propionic acid is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The resolution of the racemic mixture is typically achieved using chiral chromatography or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
(S)-2-(4-Butylphenyl)-propionic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Studied for its therapeutic effects in treating pain, inflammation, and fever.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (S)-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins.
Comparison with Similar Compounds
(S)-2-(4-Butylphenyl)-propionic acid is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it is unique in its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer is often more potent and has fewer side effects compared to the ®-enantiomer.
List of Similar Compounds
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Properties
IUPAC Name |
(2S)-2-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193456 | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404354-76-3 | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404354763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Butylhydratropic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(4-Butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTYLHYDRATROPIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8WJ779B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the helical twisting power (HTP) value in the context of chiral dopants for nematic liquid crystals?
A1: The helical twisting power (HTP) is a crucial parameter for evaluating the effectiveness of chiral dopants in nematic liquid crystals. [] A higher HTP value indicates a stronger ability of the chiral dopant to induce a helical twist in the nematic liquid crystal structure. This helical structure is essential for various applications, including liquid crystal displays (LCDs), as it governs the optical properties of the material. The research found that (S)-2-(4-Butylphenyl)-propionic acid, specifically the derivative (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one, exhibited a notably high HTP value (20.4 μm-1), suggesting its potential as an effective chiral dopant. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


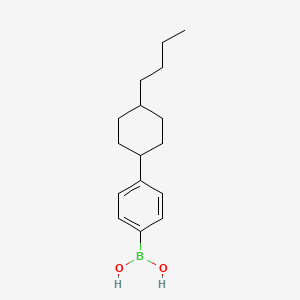
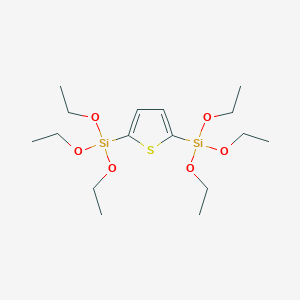
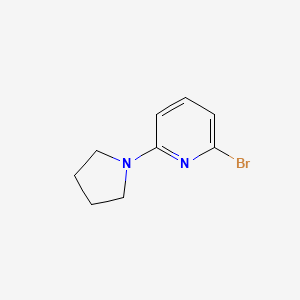
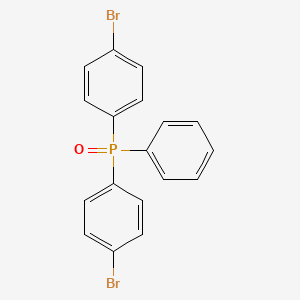



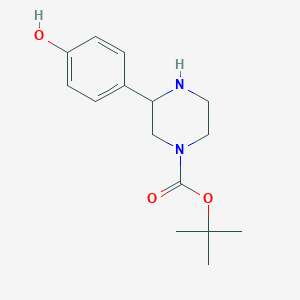
![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
